molecular formula CHF2 B13421954 Difluoromethyl radical CAS No. 2670-13-5

Difluoromethyl radical

Cat. No.: B13421954
CAS No.: 2670-13-5
M. Wt: 51.015 g/mol
InChI Key: JNCMHMUGTWEVOZ-UHFFFAOYSA-N
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Description

The difluoromethyl radical is a highly reactive chemical species characterized by the presence of two fluorine atoms attached to a carbon atom, which in turn has an unpaired electron.

Preparation Methods

Synthetic Routes and Reaction Conditions: The difluoromethyl radical can be generated through various methods, including:

Industrial Production Methods: Industrial production of difluoromethyl radicals often involves large-scale photochemical reactors or continuous flow systems to ensure efficient and controlled generation of the radicals .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

    Trifluoromethyl Radical: Contains three fluorine atoms attached to a carbon atom.

    Monofluoromethyl Radical: Contains one fluorine atom attached to a carbon atom.

Uniqueness: The difluoromethyl radical is unique due to its balance of electronegativity and hydrogen bond-donating ability, making it a valuable bioisostere for alcohol, thiol, or amine groups .

Biological Activity

The difluoromethyl radical (CF2H) is a significant reactive species in organic chemistry and has gained attention for its potential biological activity. This article reviews the current understanding of this compound's biological interactions, mechanisms of action, and implications for medicinal chemistry and pharmacology.

Difluoromethyl radicals are characterized by their high reactivity due to the presence of two electronegative fluorine atoms, which stabilize the radical center. The radical can be generated through various methods, including photolysis and thermal decomposition of difluoromethyl precursors.

Difluoromethyl radicals exhibit several mechanisms of action that contribute to their biological effects:

  • Oxidative Stress Induction : CF2H can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components such as DNA, proteins, and lipids.
  • Targeting Enzymes : The radical can interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways and signal transduction processes.
  • Modulation of Cellular Signaling : Difluoromethyl radicals may influence signaling pathways related to cell proliferation and apoptosis, impacting cancer cell behavior.

Case Studies

  • Antitumor Activity : Research has shown that difluoromethyl-containing compounds exhibit antitumor properties. For instance, a study demonstrated that difluoromethyl derivatives of certain anticancer agents enhanced cytotoxicity against various cancer cell lines by inducing apoptosis through ROS generation .
  • Antimicrobial Effects : A study assessed the antimicrobial activity of difluoromethyl compounds against pathogenic bacteria. The results indicated that these compounds inhibited bacterial growth by disrupting membrane integrity and inducing oxidative stress .
  • Neuroprotective Properties : Another investigation explored the neuroprotective effects of difluoromethyl derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage by reducing oxidative stress and inflammation .

Data Table: Biological Activities of Difluoromethyl Compounds

CompoundBiological ActivityMechanismReference
DifluoromethylbenzeneAntitumorInduces apoptosis via ROS
Difluoromethyl-alkaneAntimicrobialDisrupts membrane integrity
DifluoromethylamineNeuroprotectiveReduces oxidative stress

Research Findings

Recent studies have focused on synthesizing difluoromethyl-containing compounds with enhanced biological activity. Notable findings include:

  • Synthesis Techniques : Advances in synthetic methodologies have allowed for the efficient incorporation of difluoromethyl groups into various scaffolds, enhancing their pharmacological profiles.
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the difluoromethyl group can significantly alter biological activity, suggesting potential avenues for drug development.

Scientific Research Applications

Synthesis of Difluoromethylated Compounds

Difluoromethylation is crucial in synthesizing heterocycles that form the backbone of many pharmaceutical agents. Recent studies have demonstrated the utility of difluoromethyl radicals in constructing difluoromethylated phenanthridines, which possess potential antitumor and anticancer properties. Researchers at Tokyo Tech developed a method utilizing difluoromethylborates to generate the radical, facilitating the synthesis of these compounds through isonitrile insertion and cyclization processes .

Drug Discovery

The incorporation of difluoromethyl groups into drug candidates enhances their metabolic stability and bioavailability. The highly polarized C−H bond in CF₂H serves as a bioisostere for hydrogen bonding donors such as hydroxyls and amines, making it attractive for drug design . For example, difluoromethylation has been employed in late-stage functionalization processes to modify existing drug scaffolds, improving their pharmacological profiles .

Radical Processes

Difluoromethyl radicals are generated through various methods, including photoredox catalysis and electrochemical approaches. A notable advancement is the transition metal-free photoredox catalysis that enables direct C(sp³)–H difluoromethylation under mild conditions . This method highlights the versatility of - CF₂H in radical–radical cross-coupling reactions, allowing for straightforward installation of CF₂H groups into complex molecules.

Electrochemical Strategies

Recent innovations have introduced electroreductively triggered methods for hydrodifluoromethylation of unsaturated C−C bonds. This approach utilizes electrochemical conditions to facilitate multiple difluoromethylations, expanding the scope of available functionalized hydrocarbons . The ability to perform these reactions under varying electronic conditions makes it suitable for late-stage modifications in drug synthesis.

Liquid Crystals

The incorporation of difluoromethyl groups into liquid crystal materials has been explored to enhance their physical properties. The unique electronic characteristics imparted by CF₂H can be utilized to fine-tune the thermal and optical behaviors of liquid crystals, which are essential in display technologies .

Polymer Chemistry

Difluoromethylated polymers have shown promise in applications requiring specific mechanical and thermal properties. The introduction of CF₂H groups can improve resistance to solvents and enhance thermal stability, making these materials suitable for advanced coatings and sealants.

Case Studies

StudyApplicationMethodologyKey Findings
Tokyo Tech StudyAnticancer drugsDifluoromethylborate methodSuccessful synthesis of 6-(difluoromethyl) phenanthridines with promising yields
Photoredox CatalysisDrug modificationTransition metal-free photoredox catalysisDirect C(sp³)–H difluoromethylation achieved under mild conditions
Electrochemical MethodHydrocarbon functionalizationElectroreductive hydrodifluoromethylationMultiple difluoromethylations demonstrated on unsaturated C−C bonds

Chemical Reactions Analysis

Generation Methods

Radical precursors exhibit varied activation mechanisms:

  • Electrochemical reduction : 2,2-Difluoro-2-iodo-1-phenylethan-1-one (1) generates - CF₂H under electroreductive conditions (E = -1.8 V vs Ag/AgCl) .

  • Photoredox catalysis : Difluoromethylborates (e.g., 1A-1K ) release - CF₂H via single-electron oxidation (λ = 450 nm, Ir(ppy)₃ catalyst) .

  • Transition metal catalysis :

    • Nickel-mediated: ClCF₂H couples with (hetero)aryl chlorides using NiCl₂/L4 catalyst (79% yield) .

    • Copper-mediated: [CuI-CF₂H] intermediates form via Zn reduction of [ZnII-CF₂H] reagents .

PrecursorActivation MethodKey Catalyst/ReagentYield RangeSource
2-Iodo-difluoroacetophenoneElectrochemical (E = -1.8 V)None46-79%
DifluoromethylboratesPhotoredox (λ = 450 nm)Ir(ppy)₃26-77%
ClCF₂HNi-catalyzed cross-couplingNiCl₂/L4 + DMAPUp to 79%

Radical Addition to π-Systems

  • Alkynes : Double hydrodifluoromethylation forms 1,1,3,3-tetrafluoropropanes (e.g., 10v , 68% yield) .

C-H Functionalization

  • Pyridine meta-C-H activation : Oxazino pyridine intermediates enable radical rebound at meta positions (dr = 4:1 meta/para) .

  • Quinoxalin-2-ones : Direct C3-difluoromethylation occurs via radical chain mechanism (83% yield for 3aa ) .

Mechanistic Insights

Key experimental evidence supports radical mechanisms:

  • Radical trapping : 1,4-Dinitrobenzene inhibits quinoxaline difluoromethylation (yield drops from 83% to <5%) .

  • DFT calculations : For phenanthridine synthesis, ΔG‡ for - CF₂H addition to isonitrile = 12.3 kcal/mol .

  • Muonium studies : TF-μSR confirms μs-scale cyclization of CF₂H-imidoyl radicals (k = 1.2×10⁶ s⁻¹ at 300 K) .

Late-Stage Functionalization

  • Deaminative alkylation : Alkylpyridinium salts couple with - CF₂H (62% yield for neopentyl derivatives) .

Challenges and Innovations

  • Electrophilicity modulation : Electron-withdrawing groups (EWGs) enhance - CF₂H reactivity (e.g., 2-pyridyl vs phenyl, ΔEred = 0.3 V) .

  • Flow chemistry : KNp-mediated defluorinative alkylation achieves 96% conversion in 0.11 s (-78°C) .

This comprehensive analysis demonstrates - CF₂H's growing utility in medicinal and materials chemistry. Continued development of selective radical generation methods and mechanistic understanding will further expand its synthetic applications.

Properties

CAS No.

2670-13-5

Molecular Formula

CHF2

Molecular Weight

51.015 g/mol

InChI

InChI=1S/CHF2/c2-1-3/h1H

InChI Key

JNCMHMUGTWEVOZ-UHFFFAOYSA-N

Canonical SMILES

[CH](F)F

Origin of Product

United States

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